molecular formula C16H19NOS B4712240 N-(2-methylcyclohexyl)-1-benzothiophene-3-carboxamide

N-(2-methylcyclohexyl)-1-benzothiophene-3-carboxamide

Cat. No.: B4712240
M. Wt: 273.4 g/mol
InChI Key: SEMBIJZRXOONQW-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-1-benzothiophene-3-carboxamide: is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylcyclohexyl)-1-benzothiophene-3-carboxamide typically involves the reaction of 1-benzothiophene-3-carboxylic acid with 2-methylcyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-methylcyclohexyl)-1-benzothiophene-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene ring are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: N-(2-methylcyclohexyl)-1-benzothiophene-3-carboxamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical assays and drug discovery.

Medicine: this compound has potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases. Its structural features allow for the design of analogs with improved pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide
  • N-(2-methylcyclohexyl)-1,3-benzothiazol-2-amine
  • N-(2-methylcyclohexyl)-2-{4-oxo-5-propyl-3H,4H,5H-pyridazino[4,5-b]indol-3-yl}acetamide

Comparison: N-(2-methylcyclohexyl)-1-benzothiophene-3-carboxamide is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets. For example, the pentafluorobenzamide derivative may have enhanced electron-withdrawing properties, while the benzothiazol-2-amine analog may show different binding affinities to proteins.

Properties

IUPAC Name

N-(2-methylcyclohexyl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-11-6-2-4-8-14(11)17-16(18)13-10-19-15-9-5-3-7-12(13)15/h3,5,7,9-11,14H,2,4,6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMBIJZRXOONQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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